N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound featuring a thiazole ring and a benzothiazole moiety. The thiazole component contributes to its biological activity and structural uniqueness, while the benzothiazole part enhances its pharmacological properties. This compound is characterized by its potential interactions with biological systems, making it of interest in medicinal chemistry.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibits significant biological activities:
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multi-step reactions:
This compound has several applications in medicinal chemistry:
Interaction studies reveal that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide interacts with various biological targets:
Several compounds share structural similarities with N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| Benzothiazole | Benzothiazole ring | Anticancer |
| 5-Aminobenzothiazole | Amino substitution on benzothiazole | Antimicrobial |
The uniqueness of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide lies in its dual-ring structure that combines both thiazole and benzothiazole functionalities. This combination enhances its potential efficacy against pathogens while providing avenues for further modifications that could lead to improved pharmacological profiles compared to simpler analogs.
The IUPAC name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide systematically describes the compound’s structure:
Structural Classification
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₄S₂ | |
| Molecular Weight | 351.4 g/mol | |
| SMILES | Cc1nc(NC(=O)CN2C(=O)c3ccccc3S2(=O)=O)sc1C |
The compound’s design reflects strategic hybridization of two pharmacophoric heterocycles:
Synthetic Precedents
Analogous compounds, such as N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, were synthesized via nucleophilic substitution between imidazole-2-thiones and chloroacetamides. These studies demonstrated that protonation occurs first at the imidazole nitrogen (pKₐ 5.91–8.34) and second at the benzothiazole nitrogen (pKₐ 3.02–4.72), insights relevant to optimizing the target compound’s solubility and binding kinetics.
Medicinal Chemistry Applications
Research TrendsRecent focus on bis-heterocyclic acetamides emphasizes their modular synthesis and tunable pharmacokinetics. For instance, structural analogs of this compound have entered preclinical trials for neurodegenerative diseases, leveraging their ability to cross the blood-brain barrier.